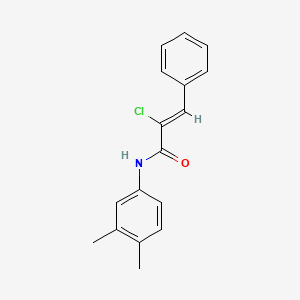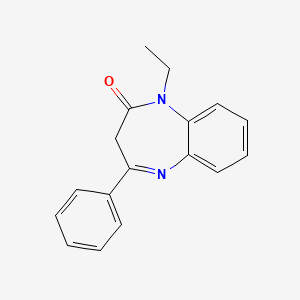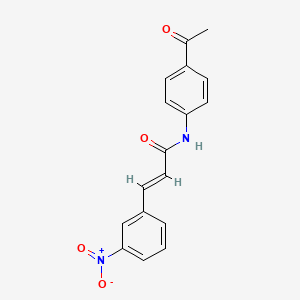![molecular formula C17H16FN3OS B5607500 8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)
8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, similar to the specified compound, often involves complex reaction pathways incorporating fluorogenic groupings or substituents to enhance their desired properties. For example, the synthesis described by Gracheva et al. (1982) involves the condensation of aminomethylquinoline carboxylic acid azide with specific sulfonamides, followed by hydrogenolysis and reaction with propargyl bromide to produce a fluorescent derivative of quinoline carboxamide (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical in determining their chemical behavior and potential applications. These structures typically involve fused ring systems, incorporating elements such as fluorine or nitrogen to modify the electronic and spatial configuration, influencing their reactivity and interaction with biological targets. The detailed structure-activity relationships can be inferred from studies on similar compounds, highlighting the importance of specific substituents or structural motifs for their biological activity.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclocondensation, N-alkylation, and others, to produce a wide range of functionalized compounds with diverse properties. For instance, the domino protocol for synthesizing novel fluorescent scaffolds reported by Sheikhi-Mohammareh et al. (2023) involves cyclocondensation and N-alkylation sequences, showcasing the versatility of quinoline compounds in chemical synthesis (Sheikhi-Mohammareh et al., 2023).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and fluorescence, are determined by their molecular structure. These properties are essential for their practical application in various fields, including as fluorescent markers in biochemical studies. The fluorescence properties, quantum yields, and emission wavelengths provide insights into their potential utility as probes or markers.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their functional groups and molecular geometry. Studies on their antibacterial, antifungal, and antimycobacterial activities demonstrate the significant impact of specific substituents on their biological efficacy. For example, the synthesis and evaluation of thiazoloquinoline derivatives for antitumor activity reveal the importance of specific structural features for significant activity (Alvarez-Ibarra et al., 1997).
Direcciones Futuras
Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities . Thus, future research could focus on the design and development of different thiazole derivatives, including “8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide”, to act as potent drug molecules with lesser side effects .
Propiedades
IUPAC Name |
8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-11-10-23-15(20-11)6-3-9-19-17(22)14-8-7-12-4-2-5-13(18)16(12)21-14/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQGRDSSGRHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-dimethoxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607429.png)
![3-[(3-fluorobenzyl)oxy]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5607433.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)
![3-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5607436.png)


![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)

![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)